N-(5-bromopyridin-2-yl)naphthalene-2-sulfonamide
Overview
Description
N-(5-bromopyridin-2-yl)naphthalene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromopyridine moiety attached to a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)naphthalene-2-sulfonamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between two different organic groups. The process involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-bromopyridin-2-yl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-Propargylpiperidines with naphthalene-2-sulfonamide moieties: Potential multifunctional agents for Alzheimer’s disease.
Uniqueness
N-(5-bromopyridin-2-yl)naphthalene-2-sulfonamide is unique due to its specific combination of a bromopyridine moiety and a naphthalene sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)naphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-13-6-8-15(17-10-13)18-21(19,20)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDLJVOBHQDGNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238305 | |
Record name | N-(5-Bromo-2-pyridinyl)-2-naphthalenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49729212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300849-78-9 | |
Record name | N-(5-Bromo-2-pyridinyl)-2-naphthalenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300849-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-2-pyridinyl)-2-naphthalenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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